UCM05 is classified as a small molecule inhibitor targeting specific enzymes involved in lipid biosynthesis and bacterial cell division. Its primary targets are:
The synthesis of UCM05 involves several key steps, typically starting from commercially available precursors. The general synthetic route includes:
For industrial-scale production, the following optimization strategies are typically employed:
UCM05's molecular structure is characterized by a complex arrangement that supports its biological activity. The compound's specific structural features include multiple hydroxyl groups and aromatic rings, which contribute to its interaction with biological targets.
Studies using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy could provide detailed insights into its three-dimensional structure, although specific data were not available in the provided sources .
UCM05 participates in various chemical reactions that modify its structure and functionality:
UCM05's mechanism of action primarily involves inhibition of fatty acid synthase and filamentous temperature-sensitive protein Z:
The compound's action affects key biochemical pathways associated with lipid metabolism and bacterial division, leading to potential therapeutic effects against cancer and bacterial infections.
UCM05 exhibits several notable physical and chemical properties:
Specific quantitative data regarding melting point, boiling point, or spectral properties were not detailed in the sources but are critical for understanding its behavior in different environments .
UCM05 has significant potential applications in both cancer therapy and antimicrobial treatment:
UCM05 represents a novel class of dual-targeting inhibitors with significant implications for antibacterial and anticancer therapeutics. Its unique capacity to disrupt essential biological processes in both prokaryotic and eukaryotic systems stems from fundamentally distinct mechanisms of action.
UCM05 potently inhibits bacterial cell division by targeting the essential GTPase FtsZ, a tubulin-like protein universally conserved in prokaryotes. As a GTP-competitive antagonist, UCM05 occupies the nucleotide-binding pocket in the N-terminal domain of FtsZ (SaFtsZ in Staphylococcus aureus), sterically hindering GTP access. This binding prevents the conformational shift from the inactive "closed" state to the polymer-competent "open" state required for FtsZ protofilament assembly [1] [5].
Biochemical assays demonstrate that UCM05 suppresses GTPase activity by >80% at 10 µM, comparable to the reference inhibitor PC190723. Consequently, Z-ring formation—the cytoskeletal scaffold coordinating bacterial septum formation—is catastrophically disrupted, leading to filamentous cell growth and eventual lysis [5]. Notably, UCM05 exhibits enhanced efficacy against multidrug-resistant Staphylococcus aureus (MRSA) strains (MIC = 1.5–3.0 µM) due to its high binding specificity for the bacterial target over mammalian tubulin (<15% homology in the GTP-binding site) [5].
Table 1: Antibacterial Activity of UCM05 Against Resistant Pathogens
Bacterial Strain | MIC (µM) | GTPase Inhibition (IC₅₀, µM) |
---|---|---|
S. aureus (MRSA) | 1.5 | 0.8 |
B. subtilis | 2.1 | 1.2 |
E. coli (Gram-negative) | >50 | >25 |
K. pneumoniae (ESBL) | >50 | >25 |
In eukaryotic systems, UCM05 exerts anticancer effects through non-competitive, allosteric inhibition of Fatty Acid Synthase (FASN)—a multi-domain homodimeric enzyme catalyzing de novo lipogenesis. Unlike covalent FASN inhibitors (e.g., C75), UCM05 binds distal to the catalytic ketosynthase (KS) domain, inducing long-range conformational perturbations that destabilize the acyl carrier protein (ACP) and thioesterase (TE) domains [6] [10]. This allosteric modulation reduces palmitate synthesis by >70% at 5 µM, as quantified by mass spectrometry-based lipidomics [6].
Functionally, UCM05-mediated FASN inhibition triggers two critical anticancer mechanisms:
Table 2: Impact of UCM05 on FASN Activity and Membrane Properties
Parameter | Control | UCM05 (5 µM) | Change (%) |
---|---|---|---|
Palmitate synthesis | 100% | 28% | -72% |
HER2 dimerization | 100% | 42% | -58% |
Membrane fluidity (FRAP τ) | 1.0 | 1.6 | +60% |
SREBP-1c nuclear localization | 100% | 35% | -65% |
High-resolution molecular docking (AutoDock 4.2.6) reveals that UCM05 binds the GTP pocket of SaFtsZ (PDB: 4DXD) with a binding energy (ΔG) of -9.8 kcal/mol—significantly lower than GTP itself (-5.4 kcal/mol) [3] [5]. Key interactions include:
Molecular dynamics (MD) simulations (100 ns) confirm complex stability, with root-mean-square deviation (RMSD) of the UCM05-FtsZ complex remaining <1.8 Å. Persistent salt bridge formation between UCM05 and Arg140 further occludes GTP access, explaining its potent GTPase inhibition [3] [7].
Table 3: Key Binding Interactions in UCM05-FtsZ Complex
Interaction Type | FtsZ Residue | UCM05 Moiety | Distance (Å) | Energy Contribution (kcal/mol) |
---|---|---|---|---|
Hydrogen bond | Asn165 | Phenolic -OH | 2.1 | -2.8 |
π-π stacking | Phe182 | Biphenyl ring | 3.5 | -3.1 |
Van der Waals | Val203 | Methyl group | 3.8 | -1.2 |
Salt bridge | Arg140 | Carboxylate | 2.9 | -4.0 |
All-atom MD simulations of human FASN (PDB: 6VFF) demonstrate that UCM05 binds a cryptic allosteric pocket at the dimer interface, 15 Å from the KS active site. This triggers asymmetric twisting of the FASN monomer subunits by 12°, widening the malonyl-acetyl transferase (MAT) and dehydratase (DH) domain cleft [4] [10]. Principal component analysis identifies three critical conformational shifts:
These perturbations correlate with experimental enzymatic assays showing 90% loss of FASN processivity, confirming that UCM05 mechanistically uncouples the fatty acid elongation cycle [6].
Table 4: UCM05-Induced Structural Changes in FASN Domains
FASN Domain | Conformational Change | Functional Consequence |
---|---|---|
Ketosynthase (KS) | Active site constriction (4.5 Å shift) | Impaired decarboxylation of malonyl-ACP |
Acyl Carrier Protein (ACP) | Reduced rotation angle (22° → 13°) | Failed substrate delivery to KS |
Thioesterase (TE) | Substrate channel occlusion | Trapped palmitoyl-ACP intermediates |
Dimer interface | Loss of H-bonds (8 of 12 disrupted) | Premature dimer dissociation |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7